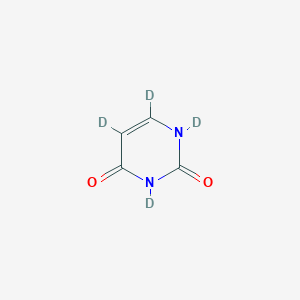

Uracil-D4

Description

Contextualization of Uracil (B121893) as a Pyrimidine (B1678525) Nucleobase in Biological Systems

Uracil is a common, naturally occurring pyrimidine nucleobase, one of the five primary nucleobases that constitute the genetic code. ebi.ac.ukbiologyonline.comwikipedia.org The others are adenine (B156593), guanine, cytosine, and thymine (B56734). wikipedia.orgbyjus.com Structurally, pyrimidines are heterocyclic aromatic organic compounds with a single ring containing alternating carbon and nitrogen atoms. biologyonline.comwikipedia.org

In biological systems, uracil is a fundamental component of RNA, where it pairs with adenine via two hydrogen bonds. ebi.ac.ukwikipedia.org It effectively replaces thymine, which is found in DNA. wikipedia.org The key structural difference between uracil and thymine is a methyl group present on the thymine molecule, which is absent in uracil; hence, uracil is considered a demethylated form of thymine. ebi.ac.ukbyjus.com This distinction is crucial for genetic integrity, as the presence of thymine in DNA enhances its stability and the efficiency of replication. wikipedia.org Uracil's role extends to its presence in various nucleotides, such as uridine (B1682114) monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP), which are essential for a range of cellular functions. biologyonline.comwikipedia.org

Fundamental Principles and Utility of Deuterium (B1214612) Isotope Labeling in Biomedical and Chemical Sciences

Isotopic labeling is a technique that involves incorporating stable or radioactive isotopes into molecules to study their behavior in biological systems. musechem.com Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. symeres.com Deuterium labeling involves the strategic replacement of hydrogen atoms within a molecule with deuterium atoms. musechem.com

The core principle behind the utility of deuterium labeling lies in the mass difference between hydrogen and deuterium. musechem.com While chemically similar to hydrogen, deuterium's greater mass results in a lower vibrational frequency in chemical bonds, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. musechem.comscispace.com This difference gives rise to the "kinetic isotope effect" (KIE), where chemical reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. scispace.comchem-station.com

This phenomenon has wide-ranging applications in biomedical and chemical sciences:

Mechanistic and Kinetic Studies : The KIE can be exploited to study the mechanisms of chemical reactions. symeres.comchem-station.com

Metabolic Research : Deuterium labeling allows researchers to trace the metabolic pathways of compounds, study their bioavailability, and investigate drug interactions. symeres.com In drug metabolism and pharmacokinetics (DMPK) research, deuteration can lead to reduced clearance rates and extended half-lives of drugs, potentially improving their therapeutic profiles. musechem.comsymeres.com

Quantitative Analysis : Deuterium-labeled compounds are invaluable as internal standards in mass spectrometry (MS). musechem.com Their distinct mass signature allows for the precise quantification of the unlabeled analyte in complex biological samples. musechem.comscispace.com

The use of deuterium is often preferred over other stable isotopes like ¹³C or ¹⁵N due to lower precursor costs and the availability of efficient labeling methods. scispace.com

Significance of Uracil-D4 as a Stable Isotope-Labeled Tracer and Internal Standard in Quantitative Analyses

This compound is a deuterated form of uracil, specifically 2,4(1H,3H)-pyrimidinedione-1,3,5,6-d4. caymanchem.com Its primary role in advanced research is as a stable isotope-labeled (SIL) internal standard for the quantification of uracil. caymanchem.com

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial to correct for variability during sample preparation and analysis. scispace.com An ideal internal standard should behave nearly identically to the analyte of interest during extraction, chromatography, and ionization. waters.com SIL internal standards are considered the gold standard because their physical and chemical properties are almost identical to their unlabeled counterparts. scispace.com

The significance of this compound stems from these principles:

Improved Precision in Quantification : When a known amount of this compound is added to a biological sample (such as plasma, urine, or tissue extract), it co-elutes with the endogenous, unlabeled uracil during chromatographic separation. waters.com In the mass spectrometer, this compound is detected at a different mass-to-charge ratio (m/z) than uracil due to the four deuterium atoms. scispace.com By measuring the ratio of the signal intensity of the analyte (uracil) to the signal intensity of the internal standard (this compound), analysts can achieve highly precise and accurate quantification, minimizing errors from sample matrix effects or instrument variability. scispace.comckisotopes.com

Applications in Metabolomics : Metabolomics, the large-scale study of small molecules or metabolites, relies heavily on mass spectrometry for analysis. shimadzu.com this compound is used in targeted metabolomics studies to accurately measure the concentration of uracil, which can be a key biomarker in various biological processes and diseases. researchgate.netnih.gov For instance, it can be used in studies analyzing the metabolic profiles of tea or in clinical research to determine endogenous uracil concentrations in saliva. researchgate.netmdpi.com

Pharmacokinetic Studies : this compound can be used to trace the fate of uracil in biological systems. For example, it could be used in studies investigating the pharmacokinetics of uracil-related compounds, such as the anticancer drug 5-fluorouracil, by providing a precise way to measure the underlying uracil pools. cdnsciencepub.com

The use of a SIL internal standard like this compound is considered superior to using a structural analog because it better compensates for issues like ion suppression, a common problem in mass spectrometry where components of the biological matrix interfere with the ionization of the target analyte. scispace.comwaters.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Formal Name | 2,4(1H,3H)-pyrimidinedione-1,3,5,6-d4 |

| CAS Number | 24897-55-0 |

| Molecular Formula | C₄D₄N₂O₂ |

| Formula Weight | 116.1 |

| Purity | ≥99% deuterated forms (d1-d4) |

| Application | Internal standard for mass spectrometry |

Data sourced from Cayman Chemical. caymanchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Uracil |

| This compound |

| Adenine |

| Guanine |

| Cytosine |

| Thymine |

| Uridine monophosphate (UMP) |

| Uridine diphosphate (UDP) |

| Uridine triphosphate (UTP) |

| Deuterium |

| 5-fluorouracil |

| Carbon-13 (¹³C) |

| Nitrogen-15 (¹⁵N) |

| Acetylhypofluorite |

| Leukotriene D4 |

| Histamine |

| Capsaicin |

| Montelukast |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5,6-tetradeuteriopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-OPTZXGQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)N(C1=O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Paradigms Employing Uracil D4 in Analytical Chemistry and Biochemistry

Mass Spectrometry (MS)-Based Methodologies Utilizing Uracil-D4

Mass spectrometry, a powerful analytical technique, benefits significantly from the incorporation of stable isotope-labeled compounds like this compound. These compounds act as internal standards, enabling highly accurate and precise quantification of target analytes in complex biological and environmental matrices.

This compound is widely employed as an internal standard in quantitative mass spectrometry assays, particularly in metabolomics and pharmacokinetics studies. Its use helps to account for variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the reliability of analytical results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a predominant technique where this compound finds extensive application. It is frequently used for the precise quantification of various compounds, including cyanotoxins and endogenous metabolites. For instance, this compound has been utilized as an internal standard in EPA Method 545 for the rapid quantification of cyanotoxins such as anatoxin-a and cylindrospermopsin (B110882) in water samples sciex.comthermofisher.comlcms.cz. In these applications, this compound is spiked into calibration standards and samples at a known concentration, typically 1.0 ng/mL sciex.comlcms.cz.

An overview of typical LC-MS/MS assay performance parameters utilizing this compound or similar deuterated internal standards is presented in the following table:

| Analyte (Example) | Internal Standard (IS) | IS Concentration (ng/mL) | Linear Dynamic Range (ng/mL) | LOQ (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |

| Anatoxin-a | This compound | 1.00 | 0.005 - 1.00 | 0.005 | ±20% (Matrix spike) | <10% (Matrix spike) | sciex.com |

| Cylindrospermopsin | This compound | 1.00 | 0.005 - 2.00 | 0.005 | ±20% (Matrix spike) | <10% (Matrix spike) | sciex.com |

| Urapidil | Urapidil-D4 | N/A | 5 - 500 | N/A | Within 10% | Within 10% | innovareacademics.ininnovareacademics.in |

A significant challenge in quantitative mass spectrometry, particularly with biological samples, is the presence of matrix effects. These effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement of the analyte signal, thereby compromising the accuracy and reproducibility of the analysis researchgate.net. Stable isotope-labeled internal standards, such as this compound, play a critical role in mitigating these matrix effects innovareacademics.inresearchgate.netepa.govresearchgate.net.

By adding a known amount of the deuterated internal standard to the sample before extraction, the internal standard and the analyte behave similarly throughout the sample preparation and ionization processes. Any ion suppression or enhancement experienced by the analyte is proportionally mirrored by the internal standard, allowing for accurate correction of the signal intensity innovareacademics.inresearchgate.netresearchgate.net. This normalization process significantly enhances the analytical sensitivity, precision, and accuracy of the method, ensuring reliable quantification even in complex matrices like drinking water, plasma, or saliva sciex.comthermofisher.cominnovareacademics.ininnovareacademics.inresearchgate.net.

While LC-MS/MS is widely used for polar and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the analysis of volatile and semi-volatile metabolites. Uracil (B121893), as a pyrimidine (B1678525), is a metabolite within nucleotide metabolism mdpi.com and has been identified in metabolic profiling studies using GC-MS plos.org.

In GC-MS-based metabolomics, the use of stable isotope internal standards is recommended to account for systematic losses during extraction and derivatization steps, normalize chromatograms, and enable accurate quantification of organic acids and other metabolites metbio.net. Although specific research findings detailing this compound's direct use as an internal standard in GC-MS were not extensively detailed in the provided snippets, the principle of using stable isotope-labeled analogs for quantification in GC-MS is well-established metbio.net. This compound, sharing the same chemical properties as unlabeled uracil but with a distinct mass, would serve as an ideal internal standard for the quantification of uracil and related pyrimidine metabolites in GC-MS assays, ensuring method robustness and accuracy.

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference technique for absolute quantitative analysis due to its high precision and accuracy otsuka.co.jpresearchgate.net. This method relies on the addition of a known amount of a highly purified, stable isotope-labeled analog (the internal standard, e.g., this compound) to the sample containing the unlabeled analyte. The ratio of the labeled to unlabeled compound is then measured by mass spectrometry.

The fundamental principle of IDMS is that once the labeled standard is thoroughly mixed with the sample, the ratio of labeled to unlabeled analyte becomes constant, regardless of any subsequent losses during sample processing. This makes IDMS highly robust against matrix effects and incomplete recovery, providing a definitive measure of the analyte's absolute concentration researchgate.net. For instance, stable isotope dilution assays have been developed for the measurement of uracil (using [15N2]uracil as an internal standard) and orotic acid in amniotic fluid, highlighting the technique's sensitivity and accuracy for precise quantification in biological samples nih.gov. This compound, being a precisely mass-shifted version of uracil, is perfectly suited for such absolute quantification applications, offering a gold standard for determining the exact concentration of uracil in various matrices otsuka.co.jp.

Chemical Ionization Mass Spectrometry (CI-MS) is a "soft" ionization technique that typically produces less fragmentation than "hard" ionization methods like electron impact (EI) ionization wikipedia.orgacdlabs.com. In CI, analyte molecules react with pre-formed reagent ions in the gas phase to generate analyte ions, often protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) wikipedia.orgiastate.edu. This characteristic makes CI particularly useful for determining the molecular weight of compounds and for studying ion-molecule reactions.

The elucidation of ion formation mechanisms through CI-MS involves understanding how the analyte (e.g., this compound) interacts with various reagent gases (e.g., methane, ammonia (B1221849), isobutane) wikipedia.orgiastate.edu. The choice of reagent gas can influence the extent of fragmentation, allowing for some control over the structural information obtained iastate.edu. For a deuterated compound like this compound, studying its behavior under CI conditions can provide insights into:

Protonation/Deprotonation Sites: The specific sites on the uracil molecule where protonation or deprotonation occurs can be inferred by analyzing the resulting fragment ions or adducts, especially if different deuterated positions yield different fragmentation patterns.

Adduct Formation: CI can lead to the formation of adduct ions (e.g., [M+NH4]+ with ammonia as reagent gas) wikipedia.orgacdlabs.comiastate.edu. Observing these adducts for this compound confirms its molecular weight and can provide information about its gas-phase basicity or acidity.

Fragmentation Pathways: While CI is "soft," some fragmentation can occur. Analyzing the fragmentation pattern of this compound can help deduce its gas-phase decomposition pathways, which are crucial for structural elucidation and understanding its stability under various ionization conditions. The presence of deuterium (B1214612) atoms at specific positions in this compound would lead to characteristic mass shifts in fragment ions, allowing for the mapping of fragmentation pathways and the identification of specific bonds cleaved during ionization.

By carefully selecting reagent gases and analyzing the resulting mass spectra, researchers can gain a deeper understanding of the gas-phase chemistry of this compound and, by extension, unlabeled uracil, contributing to the broader knowledge of pyrimidine ionization mechanisms.

Uracil D4 in the Elucidation of Metabolic Pathways and Flux Analysis

Tracing and Quantifying Metabolic Fluxes in Cellular and Organismal Systems

Stable isotope-resolved metabolomics (SIRM) utilizes compounds like Uracil-D4 to track the flow of atoms through metabolic networks. nih.govresearchgate.net By introducing a labeled substrate into a biological system, scientists can monitor its incorporation into various downstream metabolites. This approach is fundamental to understanding the architecture and fluxes of these complex networks, as steady-state metabolite concentrations alone are often insufficient to define biosynthetic routes unambiguously. nih.gov

Assessment of Metabolite Turnover Rates and Biosynthetic Pathways

This compound is instrumental in determining the rate at which metabolites are synthesized and degraded, known as turnover. By measuring the rate of incorporation of the deuterium (B1214612) label from this compound into RNA and other uracil-containing metabolites, researchers can quantify the dynamics of pyrimidine (B1678525) nucleotide biosynthesis. nih.gov This information is crucial for understanding how cells regulate the production of essential building blocks for DNA and RNA. For instance, studies have shown how cisplatin (B142131) treatment in cancer cells can inhibit the incorporation of labeled glucose into uracil (B121893) nucleotides, indicating a disruption of nucleotide synthesis pathways. nih.gov

Investigation of Central Carbon and Nitrogen Metabolism Dynamics

The synthesis of the pyrimidine ring, of which uracil is a key component, draws from both carbon and nitrogen pools within the cell. nih.gov this compound, often used in conjunction with other stable isotope tracers like ¹³C-labeled glucose or ¹⁵N-labeled glutamine, allows for the simultaneous investigation of both central carbon and nitrogen metabolism. nih.govnih.gov This dual-labeling approach provides a more comprehensive picture of how these fundamental metabolic pathways are interconnected. For example, tracing the atoms from these precursors into the uracil ring can reveal the relative contributions of different pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to its synthesis. nih.govnih.gov

Differentiation of Endogenous Metabolites from Experimental Noise and Contaminants

In metabolomics studies, distinguishing true endogenous metabolites from background noise and contaminants is a significant challenge. This compound, as a stable isotope-labeled internal standard, plays a critical role in addressing this issue. caymanchem.combiomol.com Because its chemical properties are nearly identical to its unlabeled counterpart, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. However, its increased mass allows it to be clearly distinguished. By spiking samples with a known concentration of this compound, researchers can accurately quantify the endogenous levels of uracil and related metabolites, thereby improving the reliability and accuracy of the data. nih.gov

Analysis of Metabolic Adaptation and Physiological State Multiplicity

Cells and organisms exhibit remarkable metabolic flexibility, adapting their biochemical pathways in response to changing environmental conditions or physiological states. frontiersin.org this compound can be used to study these adaptations. For example, research on endocrine-related breast cancer has utilized metabolomics to characterize the metabolic shifts that occur as tumors progress and develop resistance to therapy. nih.govresearchgate.net Changes in the levels of uridine (B1682114) and other nucleotides, which can be traced using this compound, provide insights into the altered metabolic states associated with disease progression. nih.gov

Quantitation of Substrate Contribution to Specific Metabolite Pools

A key application of this compound is to quantify the contribution of specific substrates to the formation of uracil and its derivatives. By introducing a labeled precursor, such as ¹³C-glucose, and monitoring the appearance of labeled carbons in the uracil ring, researchers can determine the fraction of the uracil pool that is derived from that specific substrate. nih.gov This type of analysis, often referred to as metabolic flux analysis, provides a quantitative measure of pathway activity. For example, such studies can reveal how much of the ribose component of uridine nucleotides is synthesized through the oxidative versus the non-oxidative branches of the pentose phosphate pathway. researchgate.net

| Parameter | Application of this compound | Research Findings |

| Metabolite Turnover | Assessment of RNA synthesis and degradation rates. | Cisplatin was found to inhibit the incorporation of ¹³C from labeled glucose into uracil nucleotides in cancer cells. nih.gov |

| Pathway Contribution | Quantifying the flux from glucose to the pyrimidine ring. | Revealed the relative activities of different biosynthetic pathways contributing to UDP-GlcNAc formation. researchgate.net |

| Internal Standard | Accurate quantification of endogenous uracil. | Used to differentiate true metabolite signals from analytical noise and improve quantitative accuracy. caymanchem.combiomol.comnih.gov |

| Metabolic Adaptation | Characterizing metabolic changes in disease states. | Changes in uridine levels were noted in the progression of endocrine-related breast cancer. nih.gov |

Applications of Uracil D4 in Nucleic Acid Metabolism and Dna Repair Mechanisms

Research on Uracil-DNA Glycosylases (UDGs/UNGS)

Uracil's presence in DNA is a form of damage, primarily arising from the deamination of cytosine or the misincorporation of dUMP during replication. grantome.comnih.gov Uracil-DNA glycosylases (UDGs), also known as UNGs, are the frontline enzymes in the Base Excision Repair (BER) pathway, responsible for identifying and removing this errant base. nih.govresearchgate.net The use of substrates containing Uracil-D4 is instrumental in dissecting the function of these crucial enzymes.

UDGs initiate the BER pathway by cleaving the N-glycosidic bond that links the uracil (B121893) base to the deoxyribose sugar backbone of DNA. nih.govthermofisher.com This process, known as base flipping, involves the enzyme rotating the uracil nucleotide out of the DNA helix and into its active site pocket. The efficiency of this excision can vary significantly depending on the local DNA sequence context.

The high specificity of UDGs for uracil is paramount to prevent the erroneous removal of thymine (B56734). Structural and kinetic studies have illuminated the mechanisms behind this precise recognition. embopress.org UDG enzymes scan the minor groove of the DNA, kinking and compressing the backbone, which facilitates the flipping of only specific bases like uracil into the enzyme's active site. embopress.org The architecture of this active-site pocket is highly conserved, creating a snug fit for the uracil base. nih.gov The efficiency of this process is also influenced by the flexibility of the DNA substrate; sequences that are more deformable around the uracil lesion are repaired more efficiently. The use of this compound in biophysical techniques such as NMR can help map the precise interactions and dynamics between the substrate and the enzyme's recognition pocket.

The excision of uracil by UDG is the critical first step that initiates the multi-enzyme BER pathway. grantome.comembopress.org The enzyme's action leaves behind an abasic (AP) site, which is a signal for the subsequent enzymes in the cascade. grantome.comnih.gov Interestingly, studies have shown that human UDG binds even more tightly to the AP site product than to the original uracil-containing DNA. embopress.org This strong product binding may serve to protect the cell from the toxic and mutagenic potential of the AP site until the next enzyme, AP-endonuclease, arrives to process it. nih.govembopress.org The ability to quantify the formation of AP sites using this compound labeled substrates is fundamental to understanding how the handoff between the damage-specific UDG and the subsequent damage-general BER enzymes is coordinated. embopress.org

Some viruses, like those in the poxvirus family, encode their own UDG enzymes. The vaccinia virus UDG, known as D4, is a particularly unusual and well-studied example. osti.govnih.gov It is a member of the Family I UNGs but has significant differences in its sequence and characteristic motifs compared to its human counterparts. nih.govnih.gov

Crucially, the D4 protein has a dual function: it acts as a DNA repair enzyme and also as an essential processivity factor for the viral DNA polymerase during replication. osti.govmdpi.com It achieves this by binding to another viral protein, A20, which tethers it to the polymerase holoenzyme, effectively coupling DNA repair with replication. osti.govnih.gov Structural studies have revealed the crystal structure of D4 in complex with DNA, showing that it binds DNA on the opposite side of its A20-binding surface and uses a unique set of residues for uracil removal. osti.govnih.gov Unlike human UNG, the D4 protein's glycosylase activity is not inhibited by the well-known uracil-DNA glycosylase inhibitor (Ugi) protein. nih.govnih.gov Quantitative binding and kinetic assays, which rely on labeled substrates, are essential for characterizing the unique translocation and lesion search mechanism of the D4 protein along the DNA strand. mdpi.com

Comparative Features of Human UNG vs. Vaccinia Virus D4 UNG

| Feature | Human UNG (hUNG) | Vaccinia Virus D4 (vvUNG) |

|---|---|---|

| Primary Function | Base Excision Repair | Base Excision Repair & DNA Polymerase Processivity Factor. osti.govmdpi.com |

| Interaction with Inhibitor (Ugi) | Inhibited. nih.gov | Not inhibited. nih.govnih.gov |

| DNA Binding & Recognition | Well-characterized motifs for uracil recognition. nih.gov | Employs a unique set of residues and motifs for DNA binding and uracil removal. osti.gov |

| Conformational Change | Undergoes conformational change upon DNA binding. | Appears rigid; no major conformational change observed upon DNA binding. nih.gov |

Functional Roles of this compound in the Base Excision Repair (BER) Pathway Initiation

Insights into Ribonucleic Acid (RNA) Structure, Dynamics, and Function

While uracil is a lesion in DNA, it is a fundamental and normal component of Ribonucleic Acid (RNA). ebi.ac.ukbritannica.com this compound is also a valuable tool for research into RNA, particularly in the burgeoning field of RNA therapeutics.

RNA therapeutics, including messenger RNA (mRNA) vaccines and antisense oligonucleotides (ASOs), represent a transformative approach to medicine. nih.govhoustonmethodist.orgnih.gov The development and manufacturing of these biotherapeutics require exacting standards and precise analytical methods.

The stability, purity, and concentration of an mRNA drug product are critical quality attributes. This compound serves as an ideal internal standard in mass spectrometry-based assays to precisely quantify the amount of the active RNA ingredient and to monitor its stability over time. Deuterium (B1214612) labeling can also be used in pharmacokinetic studies to trace the distribution and metabolic fate of RNA-based drugs within an organism. medchemexpress.com Furthermore, understanding the complex three-dimensional structure of RNA is vital for designing effective therapies, as this structure dictates function and interaction with cellular machinery. nih.govplos.org Isotope labeling with compounds like this compound is a key technique in NMR spectroscopy and other methods used to determine the structure and dynamics of RNA molecules, providing insights that guide the rational design of next-generation RNA medicines. nih.gov

Uracil's presence in DNA is a common form of DNA damage, typically resulting from the deamination of cytosine. nobelprize.org This alteration can lead to mutations if not corrected. researchgate.net Cells have evolved a sophisticated defense system known as the Base Excision Repair (BER) pathway to identify and remove these inappropriate bases. nobelprize.orgnih.govnih.gov The BER pathway is initiated by a class of enzymes called DNA glycosylases, with Uracil-DNA glycosylase (UDG) being specifically responsible for recognizing uracil within the DNA strand. nobelprize.orgresearchgate.net UDG cleaves the N-glycosidic bond that links the uracil base to the deoxyribose sugar backbone, excising the incorrect base. nobelprize.orgacs.org

The study of these metabolic and repair pathways relies on the ability to accurately measure the presence and turnover of molecules like uracil. This is a primary application of this compound. medchemexpress.commedchemexpress.com It is widely used as an internal standard for the quantification of natural (non-deuterated) uracil, particularly in analytical techniques like mass spectrometry. caymanchem.comcaymanchem.com By adding a known quantity of this compound to a biological sample, researchers can correct for any loss of analyte during sample preparation and analysis, thereby achieving highly accurate measurements of uracil levels. This quantitative approach is crucial for determining the efficiency of the BER pathway and understanding how various factors, such as cellular stress or disease states, might impact DNA repair capacity.

Furthermore, deuterated derivatives like Dihydro this compound have been employed in mechanistic studies to probe the intricacies of the BER pathway. musechem.comtheclinivex.com The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a different rate than those involving a carbon-hydrogen bond. acs.org Studying these effects provides deep insights into the transition states of enzymatic reactions, helping to elucidate the precise step-by-step mechanism by which enzymes like UDG recognize and remove uracil from DNA. researchgate.netacs.org

| Property | Value |

|---|---|

| Formal Name | 2,4(1H,3H)-pyrimidinedione-1,3,5,6-d4 caymanchem.com |

| CAS Number | 24897-55-0 caymanchem.com |

| Molecular Formula | C4D4N2O2 caymanchem.com |

| Formula Weight | 116.1 caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d4) caymanchem.com |

| λmax | 258 nm caymanchem.com |

Studies on Modified Nucleobases and Their Role in Biological Systems

Modified nucleobases, including those labeled with stable isotopes like deuterium, are invaluable molecular tools for probing the structure and function of nucleic acids in biological systems. theclinivex.com The substitution of hydrogen with deuterium creates a "heavy" version of the molecule that is chemically similar to its natural counterpart but physically distinguishable, most notably by its mass.

Deuterated nucleotides are instrumental in a variety of advanced biochemical and structural biology techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The study of large biological molecules like DNA and RNA by NMR can be challenging due to the complexity and overlapping of signals from numerous hydrogen atoms. ru.nlresearchgate.net Incorporating specifically deuterated nucleotides can simplify these complex spectra, allowing researchers to more easily identify specific signals and determine the three-dimensional structure of nucleic acids in solution. researchgate.netscienceopen.com

Neutron Scattering: In techniques like small-angle neutron scattering (SANS), selective deuteration is a key strategy. nih.gov By creating a complex where one RNA molecule is deuterated and another is not, researchers can use a technique called contrast matching to effectively make one of the molecules "invisible" to the neutrons. nih.gov This allows for the direct structural analysis of the other molecule within the context of the larger assembly, providing insights into conformational changes that occur upon binding. nih.gov

Mechanistic Probes: As mentioned previously, the kinetic isotope effect that results from deuterium substitution is a powerful tool for studying reaction mechanisms. acs.org By synthesizing nucleotides with deuterium at specific positions (e.g., on the ribose sugar), scientists can measure the effect of this substitution on the rate of enzymatic reactions, such as DNA cleavage by hydroxyl radicals or glycosylases. acs.orgscienceopen.com This provides high-resolution information about which atoms are directly involved in the chemical transformation. scienceopen.com

The use of this compound and other deuterated nucleobases allows for the investigation of dynamic processes under conditions that closely mimic the natural cellular environment. ru.nl By tracing the path of these labeled molecules through metabolic pathways or observing their influence on nucleic acid structure, researchers gain a more profound understanding of the fundamental biology of genetic information storage and maintenance. mdpi.com

| Technique | Application of Deuteration | Research Goal |

|---|---|---|

| Mass Spectrometry | Use as an internal standard for precise quantification. caymanchem.com | To accurately measure the levels of natural nucleobases in studies of metabolism and DNA repair. caymanchem.combevital.no |

| NMR Spectroscopy | Simplify complex spectra by replacing protons with deuterium. ru.nlscienceopen.com | To solve the 3D structures of large DNA and RNA molecules and their complexes. researchgate.net |

| Neutron Scattering | Enable contrast matching in selectively labeled complexes. nih.gov | To determine the structure of a single component within a larger macromolecular assembly. nih.gov |

| Kinetic Studies | Measure the kinetic isotope effect on reaction rates. acs.org | To elucidate the transition states and detailed mechanisms of enzymatic reactions. acs.orgscienceopen.com |

Uracil D4 in Biomarker Discovery and Translational Research

Identification of Metabolic Biomarkers for Disease Diagnostics and Prognostics

Metabolic biomarkers are small molecules that can indicate a particular biological state, such as the presence of a disease or the likelihood of its progression. The quantification of these molecules provides a functional snapshot of cellular activity. Uracil (B121893) has been identified as a potential biomarker in various pathological conditions, including cancer, neurological disorders, and infectious diseases. mdpi.comgoogle.commedrxiv.org The reliable detection of uracil's association with disease states heavily relies on robust analytical methods where Uracil-D4 plays a pivotal role.

Metabolomics, the comprehensive study of metabolites in a biological system, is broadly divided into two approaches: untargeted and targeted analysis. thermofisher.comfrontiersin.org this compound is instrumental in both.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to generate hypotheses and discover novel biomarkers. thermofisher.comlcms.cz In these large-scale analyses, pools of stable isotope-labeled compounds, which can include this compound, are spiked into samples as internal standards. otsuka.co.jpfigshare.com They help assess data quality, correct for analytical variability during sample preparation and instrument analysis, and aid in the confident annotation of unknown compounds. thermofisher.comthermofisher.com Through untargeted studies, uracil has been identified as part of metabolic signatures in conditions like asthma and COVID-19. medrxiv.orgnih.gov

Targeted Metabolomics: This method focuses on the precise measurement of a specific, predefined group of metabolites. lcms.cz Once untargeted studies suggest a potential biomarker like uracil, targeted assays are developed for validation. In targeted assays, this compound is the ideal internal standard for quantifying endogenous uracil. By adding a known amount of this compound to a sample, the ratio of endogenous uracil to this compound can be measured by a mass spectrometer. This ratio allows for the calculation of the absolute concentration of uracil, correcting for any loss during sample processing and any fluctuations in instrument signal. This accurate quantification is essential for establishing diagnostic or prognostic thresholds.

The table below summarizes findings from studies where uracil was identified as a key component of a disease's metabolic signature, a discovery process reliant on the principles of mass spectrometry enabled by standards like this compound.

| Disease/Condition | Sample Type | Key Finding | Associated Metabolites in Signature |

| Alzheimer's Disease | Plasma | Significant difference in uracil levels between healthy controls and Alzheimer's patients. mdpi.com | Ornithine, Lysine mdpi.com |

| Prostate Cancer | Tissue Biopsy | Uracil identified as one of nine potential biomarkers for prostate cancer. google.com | Betaine, Malate, Proline, Alanine google.com |

| COVID-19 | Serum | Uracil's metabolite, ureidopropionate, was part of a predictive model for disease severity and outcome. medrxiv.org | Kynurenine, Acylcarnitines |

| Asthma (with Adrenal Suppression) | Urine | Uracil was one of four metabolites validated as a signature for adrenal suppression in children using inhaled corticosteroids. nih.gov | Urocanic acid, Acetylcarnitine, Sorbitol nih.gov |

Phenotyping of Endogenous Enzymatic Activities

Beyond serving as a static biomarker, the concentration of a metabolite can also reflect the activity of specific enzymes. This "phenotyping" provides a functional readout of a metabolic pathway, which can be crucial for predicting drug response and personalizing treatment.

Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the breakdown of pyrimidines, including endogenous uracil and a class of anticancer drugs known as fluoropyrimidines (e.g., 5-Fluorouracil). oxjournal.orggeneri-biotech.com A deficiency in DPD activity, often due to genetic variations in the DPYD gene, can lead to a buildup of these drugs and cause severe, life-threatening toxicity. eviq.org.auinahta.org

While DPYD genotyping can identify patients with genetic variants, it doesn't capture all cases of DPD deficiency. eviq.org.au Phenotyping, by directly or indirectly measuring the enzyme's function, offers a complementary approach. Measuring the pre-treatment level of endogenous uracil in a patient's plasma is a widely accepted method for DPD phenotyping. generi-biotech.cominahta.org Since DPD metabolizes uracil, a high plasma uracil concentration suggests low DPD activity. generi-biotech.comuniversiteitleiden.nl

The clinical test to measure plasma uracil is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In this assay, this compound is an indispensable component, added to the patient's plasma sample as the internal standard to ensure the uracil concentration is determined with the highest degree of accuracy and precision. researchgate.net This accuracy is paramount, as the resulting measurement directly informs dosing decisions for fluoropyrimidine-based chemotherapy. oxjournal.orginahta.org

To improve the accuracy of DPD phenotyping, clinicians often use the metabolic ratio of dihydrouracil (B119008) (DHU) to uracil (U). oxjournal.orguniversiteitleiden.nl Dihydrouracil is the direct product of DPD's action on uracil. Therefore, the DHU:U ratio serves as a direct surrogate for DPD enzyme activity. universiteitleiden.nlnih.gov A low DHU:U ratio is indicative of poor DPD function and a heightened risk of toxicity from fluoropyrimidine treatment. universiteitleiden.nl

The quantification of both uracil and dihydrouracil is performed in a single LC-MS/MS analysis. This requires the use of stable isotope-labeled internal standards for both analytes, namely this compound and a labeled version of dihydrouracil (e.g., Dihydrothis compound). nih.govmedchemexpress.com The use of these standards ensures the calculated ratio is robust and reliable for clinical decision-making. International guidelines have established specific plasma uracil concentration thresholds to define DPD status, which are presented in the table below.

| Uracil Plasma Level | DPD Status Interpretation | Clinical Implication for Fluoropyrimidine Treatment |

| < 16 ng/mL | Normal DPD Activity | Standard dosing can be considered. |

| ≥ 16 ng/mL and < 150 ng/mL | Partial DPD Deficiency | Increased risk of toxicity; dose reduction and careful monitoring recommended. generi-biotech.cominahta.org |

| ≥ 150 ng/mL | Complete DPD Deficiency | High risk of severe, potentially fatal toxicity; fluoropyrimidine treatment is contraindicated. generi-biotech.cominahta.org |

Assessment of Dihydropyrimidine Dehydrogenase (DPD) Activity for Pharmacogenetic Applications

Elucidation of Disease-Associated Metabolic Signatures

A metabolic signature is a pattern of multiple metabolites that collectively characterizes a specific physiological or pathological state. The accurate measurement of uracil, facilitated by this compound, contributes to the discovery and validation of these complex signatures across a range of diseases. Alterations in pyrimidine (B1678525) metabolism, where uracil is a key intermediate, have been linked to various conditions beyond DPD deficiency.

For example, studies have identified distinct metabolic profiles involving uracil in:

Cancer: Altered uracil levels have been noted in glioblastoma and prostate cancer, reflecting the metabolic reprogramming that cancer cells undergo to sustain rapid proliferation. google.comresearchgate.net

Neurological Conditions: In Alzheimer's disease, changes in plasma uracil have been observed, suggesting a potential link between pyrimidine metabolism and neurodegeneration. mdpi.com

Infectious and Inflammatory Diseases: In severe COVID-19, metabolites related to the uracil pathway were part of a signature that could predict patient outcomes, likely reflecting the interplay between viral replication and the host's inflammatory and metabolic response. medrxiv.org Similarly, in children with asthma, urinary uracil was part of a signature indicating adrenal suppression, a significant side effect of corticosteroid treatment. nih.gov

By enabling the reliable measurement of uracil, this compound helps researchers piece together these metabolic puzzles, providing deeper insights into disease mechanisms and paving the way for the development of multi-marker diagnostic and prognostic panels.

Emerging Research Avenues and Future Perspectives for Uracil D4 Applications

Integration with Proteomics for Quantitative Protein Turnover and Interaction Studies (e.g., SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has become a cornerstone of quantitative proteomics, enabling the precise measurement of protein abundance and turnover. cuni.czsilantes.com The integration of Uracil-D4 into SILAC-based methodologies and other quantitative proteomic approaches offers new possibilities for dissecting the dynamics of protein synthesis, degradation, and interaction networks.

While traditional SILAC experiments rely on labeled amino acids, the use of labeled nucleobases like this compound can provide complementary information on the metabolic pathways that fuel protein synthesis. By tracing the incorporation of the deuterium (B1214612) label from this compound into the amino acid pool, researchers can gain insights into the de novo synthesis of non-essential amino acids and their subsequent incorporation into proteins. This approach can be particularly valuable for studying metabolic reprogramming in various physiological and pathological states.

Furthermore, combining affinity purification with SILAC allows for the detailed analysis of protein interactomes in response to cellular signals or perturbations. frontiersin.orgnih.gov this compound can be used in dynamic SILAC (dSILAC) experiments to measure the turnover rates of individual proteins within complex biological systems. liverpool.ac.uk This technique involves a pulse-chase experiment where cells are first grown in media containing a heavy-labeled amino acid and then switched to a light-labeled medium. By monitoring the decay of the heavy signal and the rise of the light signal over time, the synthesis and degradation rates of thousands of proteins can be determined simultaneously. liverpool.ac.uksemanticscholar.org This provides a global view of the "dynamic proteome" and can reveal proteins with high or low turnover rates, which often correlates with their regulatory roles. liverpool.ac.uk

Recent studies have highlighted the importance of protein turnover in maintaining cellular homeostasis and its dysregulation in diseases. semanticscholar.orgproteomexchange.org For instance, research on aneuploidy tolerance has shown that protein turnover plays a crucial role in buffering the proteome against changes in gene dosage. nih.gov By applying quantitative proteomics, it was discovered that many proteins encoded on aneuploid chromosomes are dosage compensated, a process linked to increased proteasome activity and protein turnover. nih.gov

The application of selected reaction monitoring (SRM), a targeted mass spectrometry approach, in conjunction with isotope labeling, has demonstrated superior sensitivity and selectivity for measuring protein turnover rates compared to non-targeted methods. proteomexchange.org This targeted approach is well-suited for studying the dynamics of specific protein complexes and metabolic pathways. proteomexchange.org

Table 1: Applications of this compound in Proteomics

| Application | Description | Key Research Findings |

| Quantitative Protein Turnover | Measuring the rates of protein synthesis and degradation using dynamic SILAC and mass spectrometry. | Protein turnover is a key mechanism in cellular function, and its deregulation is implicated in disease. proteomexchange.org Targeted proteomics (SRM) provides more accurate turnover data than non-targeted approaches. proteomexchange.org |

| Protein Interaction Studies | Identifying specific protein interaction partners using affinity purification combined with SILAC. | This method helps to distinguish true interaction partners from non-specific contaminants. nih.gov It has been used to study the dynamics of protein complexes during processes like the cell cycle. frontiersin.org |

| Metabolic Pathway Analysis | Tracing the flow of metabolites from this compound into amino acid synthesis and subsequent protein incorporation. | Provides insights into the metabolic state of the cell and how it supports protein synthesis. |

Advanced Strategies for In Vitro and In Vivo Isotope Labeling

The versatility of this compound extends to both in vitro and in vivo isotope labeling strategies, providing a powerful tool for a wide range of biological investigations. mdpi.com

In Vitro Labeling: In cell culture, this compound can be readily incorporated into the nucleotide pool and subsequently into RNA. This allows for the study of RNA synthesis and turnover. Chemo-enzymatic methods can be used to synthesize selectively labeled RNA molecules for structural and dynamic studies using NMR spectroscopy. otsuka.co.jp Furthermore, metabolic labeling with analogs of natural biomolecules is a powerful strategy to measure metabolic rates and detect biologically relevant interactions. thermofisher.com For instance, a novel method for detecting uracil (B121893) in DNA has been developed using a catalytically inactive uracil-DNA glycosylase fused to a sensor protein, which can be applied both in vitro and in situ. nih.gov

In Vivo Labeling: In living organisms, this compound can be administered to trace metabolic pathways in real-time. mdpi.com This approach, often coupled with mass spectrometry, enables the study of metabolite flux and the kinetics of biological processes. mdpi.com For example, stable isotope labeling kinetics (SILK) using labeled precursors allows for the in vivo measurement of protein turnover in humans, providing valuable insights into protein regulation in health and disease. anr.fr In vivo isotope labeling has been used to study neurodegeneration by monitoring the kinetics of cerebrospinal fluid biomarkers. chemie-brunschwig.ch

The development of advanced labeling strategies continues to expand the utility of this compound. These include methods for targeted labeling of specific cell types or tissues, as well as techniques for pulse-chase experiments to study the dynamics of metabolic pathways over time.

Table 2: Advanced Isotope Labeling Strategies with this compound

| Strategy | Description | Organism/System |

| In Vitro RNA Labeling | Incorporation of this compound into RNA transcripts during in vitro transcription for structural and functional studies. otsuka.co.jp | Cell-free systems |

| Cellular DNA Uracil Detection | Use of sensor proteins to detect uracil in the DNA of cells, providing insights into DNA repair and modification. nih.gov | Prokaryotic and eukaryotic cells |

| In Vivo Metabolic Tracing | Administration of this compound to living organisms to trace the fate of the label through various metabolic pathways. mdpi.com | Bacteria, Mice, Humans |

| Stable Isotope Labeling Kinetics (SILK) | In vivo labeling to determine the turnover rates of proteins in accessible fluids like blood and cerebrospinal fluid. anr.fr | Humans |

Computational Modeling and Bioinformatic Integration of this compound Derived Data

The large and complex datasets generated from this compound experiments necessitate the use of sophisticated computational and bioinformatic tools for analysis and interpretation.

Computational modeling plays a crucial role in understanding the behavior of uracil and its derivatives at the molecular level. For instance, molecular dynamics simulations have been used to study the interaction between uracil-DNA glycosylase (UDG) and DNA containing uracil, providing insights into the mechanism of DNA repair. researchgate.net These simulations can model the structural changes that occur upon binding and help to identify the key residues involved in catalysis. researchgate.netosti.gov Density functional theory (DFT) calculations have been employed to predict the vibrational spectra of uracil and to understand its interaction with metal surfaces in surface-enhanced Raman spectroscopy (SERS). researchgate.net Furthermore, computational methods have been used to interpret strong field ionization experiments of uracil, shedding light on its ultrafast relaxation dynamics. acs.org

Bioinformatic integration is essential for making sense of the large-scale data generated by proteomics and metabolomics experiments using this compound. This includes the use of databases and software for identifying and quantifying proteins and metabolites from mass spectrometry data. Gene Ontology (GO) and pathway analysis tools like DAVID and KEGG are used to identify enriched biological processes and pathways in the datasets. nih.gov For example, in studies of cardiac differentiation, bioinformatic analysis of differentially expressed genes revealed the enrichment of pathways related to pyrimidine (B1678525) metabolism, including "Uracil degradation". mdpi.com

The integration of data from different "omics" platforms, such as proteomics, transcriptomics, and metabolomics, provides a more comprehensive understanding of the biological system. This multi-omics approach, facilitated by bioinformatics, can reveal complex regulatory networks and identify key nodes that are perturbed in disease.

Table 3: Computational and Bioinformatic Tools for this compound Data

| Tool/Method | Application | Type of Data |

| Molecular Dynamics Simulations | Modeling the interaction of uracil-containing DNA with repair enzymes like UDG. researchgate.net | Structural and dynamic data |

| Density Functional Theory (DFT) | Predicting spectroscopic properties and interaction energies of uracil. researchgate.net | Quantum chemical data |

| Mass Spectrometry Data Analysis Software | Identifying and quantifying labeled peptides and metabolites. | Proteomic and metabolomic data |

| Gene Ontology (GO) and Pathway Analysis | Identifying over-represented biological functions and pathways in gene or protein lists. nih.gov | Transcriptomic and proteomic data |

| Multi-Omics Data Integration | Combining data from different "omics" platforms to build comprehensive biological models. | Genomics, transcriptomics, proteomics, metabolomics |

Potential in Environmental Tracing and Biotransformation Studies

The use of stable isotope-labeled compounds like this compound is a valuable tool for environmental studies, including tracing nutrient cycles and pollutant fate. While the direct application of this compound in large-scale environmental tracing may be limited by cost, it can serve as a powerful tool in controlled laboratory and mesocosm experiments to understand the biotransformation of nitrogenous organic compounds.

By introducing this compound into a specific environment, such as a soil or water sample, researchers can track its degradation and the incorporation of its deuterium and nitrogen atoms into other molecules by microorganisms. This can provide detailed information on the rates and pathways of microbial metabolism and nutrient cycling. For example, it could be used to study the fate of pyrimidines released from decaying biomass in an ecosystem.

In biotransformation studies, this compound can be used to investigate the metabolic fate of uracil-based compounds, such as certain pharmaceuticals or herbicides. By tracking the appearance of labeled metabolites, it is possible to identify the enzymatic pathways involved in their breakdown and to assess their potential for persistence or bioaccumulation in the environment. For instance, this compound has been used as an internal standard in the quantification of cyanotoxins in water samples, demonstrating its utility in environmental analysis. sciex.com

Furthermore, techniques like surface-enhanced Raman spectroscopy (SERS) can be used to detect and study the behavior of molecules like uracil at very low concentrations, which is relevant for environmental monitoring. researchgate.net The combination of stable isotope labeling with sensitive analytical techniques holds great promise for advancing our understanding of the environmental fate of a wide range of compounds.

Table 4: Potential Environmental Applications of this compound

| Application Area | Specific Use | Information Gained |

| Nutrient Cycling | Tracing the degradation of pyrimidines in soil or aquatic systems. | Rates and pathways of microbial nitrogen and carbon cycling. |

| Biotransformation Studies | Investigating the microbial breakdown of uracil-containing pollutants. | Identification of metabolic pathways and degradation products. |

| Environmental Monitoring | Use as an internal standard for the quantification of environmental contaminants. sciex.com | Accurate measurement of pollutant concentrations in environmental samples. |

Q & A

Q. What is the role of Uracil-D4 in metabolic pathway studies, and how should it be integrated into experimental design?

Q. How can researchers ensure the isotopic purity of this compound in experimental workflows?

Isotopic purity is critical to avoid skewed quantification. Key steps include:

- Batch validation : Use LC-MS with multiple reaction monitoring (MRM) to assess D4/D0 ratios .

- Solvent compatibility : Avoid solvents like D2O or deuterated methanol unless explicitly required .

- Storage conditions : Store at -20°C in airtight containers to prevent deuterium exchange with ambient moisture .

Q. What controls are essential when using this compound in tracer studies for nucleic acid research?

- Negative controls : Include samples without this compound to detect background uracil levels.

- Positive controls : Spike known concentrations of this compound into cell lysates to validate recovery rates.

- Biological replicates : Use triplicate samples to account for variability in cellular uptake .

Advanced Research Questions

Q. How can researchers address spectral interference when this compound co-elutes with endogenous metabolites in complex matrices?

Advanced strategies include:

- Chromatographic optimization : Adjust HPLC gradients to separate this compound from structurally similar metabolites (e.g., thymine or 5-fluorouracil) .

- High-resolution MS : Employ Q-TOF or Orbitrap systems to resolve isotopic clusters with mass accuracy <5 ppm .

- Data deconvolution : Use software tools (e.g., XCMS or Skyline) to isolate this compound signals from overlapping peaks .

Q. How should contradictory data on this compound stability under varying pH conditions be resolved?

Contradictions in stability studies often arise from differences in experimental conditions. To resolve:

- Replicate under standardized buffers : Test this compound in phosphate-buffered saline (pH 7.4) and citrate buffer (pH 4.6) with controlled temperature .

- Monitor degradation kinetics : Use LC-MS to track deuterium loss over time and calculate half-lives .

- Publish raw datasets : Share chromatograms and stability curves to enable cross-lab validation .

Q. What methodologies are effective for integrating this compound-derived data with existing literature on pyrimidine metabolism?

- Systematic reviews : Use PRISMA frameworks to synthesize studies reporting uracil turnover rates .

- Meta-analysis : Normalize data using this compound as a reference standard to compare results across heterogeneous protocols .

- Cross-species validation : Compare isotopic enrichment patterns in model organisms (e.g., mice vs. human cell lines) .

Q. How can researchers optimize this compound synthesis to improve isotopic yield while minimizing byproducts?

- Catalytic deuteration : Use platinum or palladium catalysts in D2O to enhance deuterium incorporation .

- Purification workflows : Apply reverse-phase chromatography to isolate this compound from non-deuterated intermediates .

- Quality control : Validate synthesis batches via NMR and elemental analysis .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing time-resolved this compound tracer data?

- Compartmental modeling : Fit data to pharmacokinetic models (e.g., one- or two-compartment models) to estimate turnover rates .

- Error propagation : Use Monte Carlo simulations to quantify uncertainties in isotopic enrichment measurements .

Q. How should researchers validate this compound’s long-term stability in cell culture media?

- Accelerated stability testing : Incubate this compound at 40°C/75% RH for 4 weeks and compare degradation to controls stored at -80°C .

- Stability-indicating assays : Monitor via LC-MS for deuterium loss and formation of degradation products (e.g., dihydrouracil) .

Cross-Disciplinary Applications

Q. How can this compound be applied in cross-disciplinary studies (e.g., environmental or microbiological research)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.